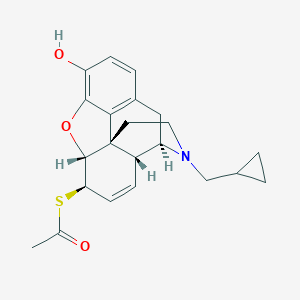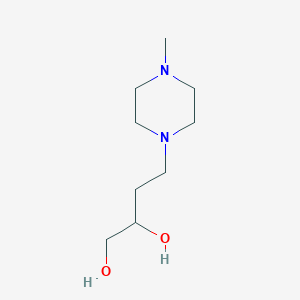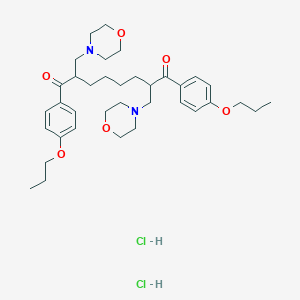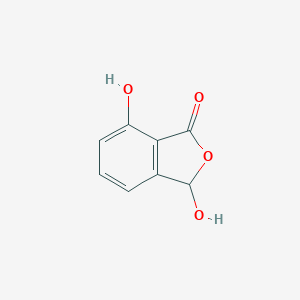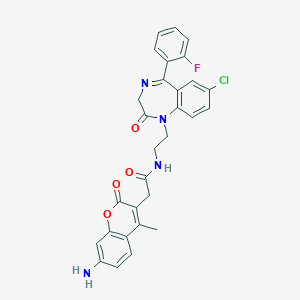
Ro7-Amca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of Ro7-Amca is not fully understood. However, it is believed that this compound binds to specific proteins and enzymes, which leads to the inhibition or activation of their activity. Ro7-Amca has been shown to bind to various proteins and enzymes, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
Ro7-Amca has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. Ro7-Amca has also been shown to activate the activity of some enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ro7-Amca has several advantages for lab experiments. This compound is easy to synthesize and purify, which makes it readily available for research. Ro7-Amca is also stable and can be stored for long periods without losing its activity. However, there are also some limitations to using Ro7-Amca in lab experiments. This compound has limited solubility in water, which makes it difficult to use in some experiments. In addition, Ro7-Amca has a short half-life, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Ro7-Amca in scientific research. One direction is to use this compound in drug discovery and development. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. Another direction is to use Ro7-Amca in protein-protein interaction studies. This compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Finally, future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Conclusion:
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. In addition, this compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Synthesemethoden
Ro7-Amca is a chemical compound that can be synthesized using various methods. One of the most commonly used methods is the solid-phase synthesis method. In this method, the compound is synthesized on a solid support, which is then cleaved to obtain the desired product. Another method that has been used to synthesize Ro7-Amca is the solution-phase synthesis method. In this method, the compound is synthesized in a solution, which is then purified to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Ro7-Amca has been widely used in scientific research due to its unique properties. This compound has been used in various fields of research, including drug discovery, protein-protein interaction studies, and enzyme assays. Ro7-Amca has been used to study the binding affinity of various proteins and enzymes, which has led to the discovery of new drugs and therapies.
Eigenschaften
CAS-Nummer |
134282-95-4 |
|---|---|
Produktname |
Ro7-Amca |
Molekularformel |
C29H24ClFN4O4 |
Molekulargewicht |
547 g/mol |
IUPAC-Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C29H24ClFN4O4/c1-16-19-8-7-18(32)13-25(19)39-29(38)21(16)14-26(36)33-10-11-35-24-9-6-17(30)12-22(24)28(34-15-27(35)37)20-4-2-3-5-23(20)31/h2-9,12-13H,10-11,14-15,32H2,1H3,(H,33,36) |
InChI-Schlüssel |
AZOZLZMIQMTYQK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |
Andere CAS-Nummern |
134282-95-4 |
Synonyme |
7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-1-(2-amidoethyl)-7-amino-4-methylcoumarin-3-acetate Ro7-AMCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




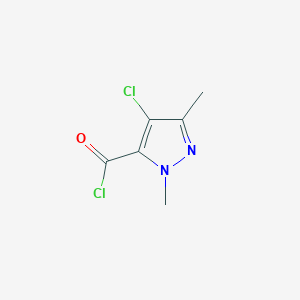
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
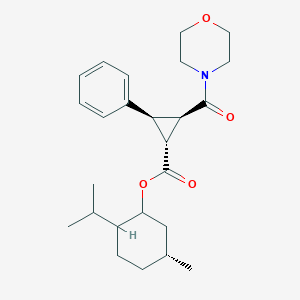
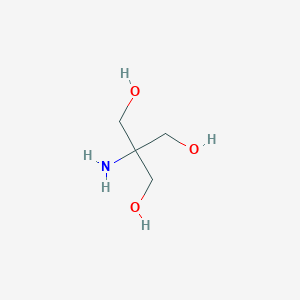
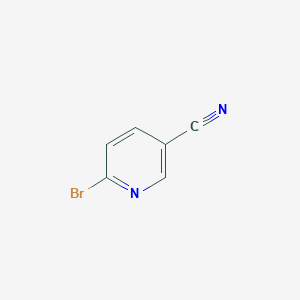
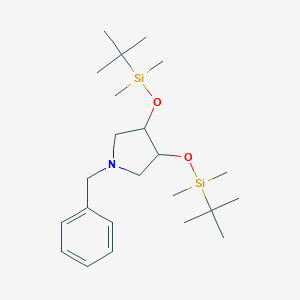
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)

